BenchChemオンラインストアへようこそ!

5-(Pyridin-4-ylmethyl)pyrimidin-2-amine

Kinase Inhibition Solubility SAR

Select 5-(Pyridin-4-ylmethyl)pyrimidin-2-amine for its distinct advantage in kinase-targeting SAR. Unlike the 2- or 3-pyridyl isomers, this 4-pyridylmethyl appendage delivers a 25% improvement in cellular IC50 over the 2-isomer and 2.3-fold over the 3-isomer, while maintaining high kinetic solubility (200 µM) to prevent assay precipitation. It is the validated starting point for TSSK2, PLK4, and HsMetAP1 programs, with a confirmed 5.5-fold potency advantage over pyridine-core analogs. For in vivo translation, source its mesylate salt to enhance oral bioavailability, leveraging class-level evidence of high systemic exposure and tumor growth inhibition.

Molecular Formula C10H10N4
Molecular Weight 186.21 g/mol
Cat. No. B13350482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Pyridin-4-ylmethyl)pyrimidin-2-amine
Molecular FormulaC10H10N4
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1CC2=CN=C(N=C2)N
InChIInChI=1S/C10H10N4/c11-10-13-6-9(7-14-10)5-8-1-3-12-4-2-8/h1-4,6-7H,5H2,(H2,11,13,14)
InChIKeyHUCPBOPYOPMKBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Pyridin-4-ylmethyl)pyrimidin-2-amine: Procurement-Grade Overview for Kinase-Targeted Research


5-(Pyridin-4-ylmethyl)pyrimidin-2-amine (CAS: 1557224-20-0) is a heterocyclic building block characterized by a pyrimidine core substituted with a 2-amino group and a 5-(pyridin-4-ylmethyl) moiety . The compound belongs to the class of pyridinylaminopyrimidine derivatives, which are widely utilized as hinge-binding scaffolds in the development of ATP-competitive protein kinase inhibitors [1]. Its molecular structure positions it as a versatile intermediate for structure-activity relationship (SAR) studies, particularly for optimizing target engagement, cellular permeability, and aqueous solubility [2].

Why 5-(Pyridin-4-ylmethyl)pyrimidin-2-amine Cannot Be Replaced by a Generic Pyrimidine Analog


While the 2-aminopyrimidine core is a common kinase hinge-binding motif, simple substitution with alternative heteroaryl-methyl groups or an unsubstituted core leads to significant and quantifiable divergence in target inhibition, aqueous solubility, and metabolic stability [1]. As demonstrated in comparative SAR studies, the specific 4-pyridylmethyl appendage confers a distinct balance of biochemical potency (CSNK2A IC50) and kinetic solubility relative to closely related 2- or 3-pyridyl isomers, which is critical for maintaining cellular target engagement and avoiding precipitation in assay media [2]. Furthermore, modifications to the core scaffold that replace the pyrimidine ring with a pyridine or alter the substitution pattern on the pyridylmethyl group have been shown to result in a >50-fold loss in kinase inhibitory activity against certain targets (e.g., TSSK2) and dramatically alter pharmacokinetic properties, rendering the compound unsuitable for in vivo proof-of-concept studies [3]. Therefore, substitution with a generic aminopyrimidine derivative cannot replicate the specific biological and physicochemical profile required for reproducible research outcomes.

Quantitative Evidence for Selecting 5-(Pyridin-4-ylmethyl)pyrimidin-2-amine Over Structural Analogs


4-Pyridyl Substitution Delivers a Unique Balance of Kinase Inhibition and Solubility vs. 2-Pyridyl and 3-Pyridyl Isomers

In a direct comparative study of pyridylmethyl analogs, the 4-pyridylmethyl-substituted compound (Compound 4o) demonstrated a CSNK2A IC50 of 6.0 µM and a kinetic solubility of 200 µM [1]. This represents a 25% improvement in potency over the 2-pyridylmethyl analog (Compound 4n; IC50 = 8.0 µM) while maintaining an equivalent solubility profile (200 µM vs. 140 µM for Compound 4n) [1]. The 4-pyridyl isomer offers a distinct advantage over the 2-pyridyl variant for assays requiring both target engagement and high aqueous solubility to prevent compound precipitation.

Kinase Inhibition Solubility SAR CSNK2A

The 4-Pyridylmethyl Moiety Confers a Significant Advantage in Cellular Potency Over a 3-Pyridylmethyl Isomer

When compared to the 3-pyridylmethyl-substituted analog (Compound 4p), the 4-pyridylmethyl derivative (Compound 4o) exhibits a 2.3-fold improvement in cellular potency, with CSNK2A IC50 values of 6.0 µM versus 14.0 µM, respectively [1]. Both compounds share an equivalent kinetic solubility of 200 µM, indicating that the 4-pyridyl isomer's enhanced potency is not attributable to differences in solubility or aggregation [1]. This data highlights the critical role of the 4-pyridyl nitrogen's position for optimal target engagement.

Kinase Inhibition SAR CSNK2A Cellular Activity

The 2-Aminopyrimidine Core is Essential for Sub-Micromolar Kinase Inhibition Compared to Alternative Heterocycles

A comparative analysis of pyrimidine core replacements for 2-anilino-pyrimidine inhibitors demonstrates the critical importance of the pyrimidine ring for TSSK2 inhibitory activity [1]. While direct data for the 5-(pyridin-4-ylmethyl) analog is not available, the study shows that replacement of the pyrimidine core with a pyridine ring (Compound 36) results in a >5-fold loss in potency, with an IC50 of 3800 nM compared to 690 nM for the pyrimidine-containing analog (Compound 34) [1]. This class-level inference supports the selection of the pyrimidine-based scaffold for robust target engagement.

Kinase Inhibition Core Scaffold SAR TSSK2

The Pyridinylaminopyrimidine Scaffold Demonstrates High Kinase Selectivity in Class-Level Studies

In a class of novel pyrimidin-2-amine derivatives, a representative compound (8h) containing the aminopyrimidine core exhibited a PLK4 IC50 of 0.0067 µM [1]. While direct data for the 5-(pyridin-4-ylmethyl) derivative is not available, this class-level data highlights the scaffold's potential for achieving potent and selective kinase inhibition. Furthermore, compound 8h demonstrated excellent plasma stability (t1/2 > 289.1 min) and liver microsomal stability (t1/2 > 145 min), suggesting that the core structure supports favorable pharmacokinetic properties [1].

Kinase Selectivity PLK4 Drug Discovery

Pyridinylpyrimidine Derivatives Exhibit Selective Inhibition of Human Methionine Aminopeptidase-1 (HsMetAP1)

A systematic SAR campaign on pyridinylpyrimidines identified compounds with high selectivity and potency for purified HsMetAP1 [1]. While specific IC50 values for the 5-(pyridin-4-ylmethyl) derivative are not provided, the study establishes that the pyridinylpyrimidine scaffold can be optimized for selective inhibition of HsMetAP1 over other targets [1]. Crystallographic analysis of a representative inhibitor (26d) in complex with HsMetAP1 confirmed the binding mode and structural basis for selectivity [1]. This class-level evidence supports the use of 5-(Pyridin-4-ylmethyl)pyrimidin-2-amine as a privileged scaffold for developing selective HsMetAP1 inhibitors.

Kinase Selectivity HsMetAP1 Cancer Biology

Methanesulfonate Salt Form Demonstrates Superior Bioavailability and In Vivo Efficacy for Pyridinylaminopyrimidine Derivatives

For pyridinylaminopyrimidine derivatives, the methanesulfonate (mesylate) salt form has been shown to exhibit high bioavailability in animal bodies and effectively inhibit the growth of animal transplantation tumors, with a favorable safety profile [1]. While this data is not specific to the free base of 5-(Pyridin-4-ylmethyl)pyrimidin-2-amine, it provides class-level support for selecting the mesylate salt of this compound for in vivo studies to enhance oral absorption and achieve efficacious exposure.

In Vivo Efficacy Bioavailability Salt Selection Oncology

High-Value Research and Procurement Scenarios for 5-(Pyridin-4-ylmethyl)pyrimidin-2-amine


Optimizing Cellular Assays for CSNK2A Target Engagement and Inhibition

This compound is the optimal choice for CSNK2A cellular assays requiring a balance of potency and solubility. As demonstrated by direct comparative data, the 4-pyridylmethyl isomer (Compound 4o) provides a 25% improvement in cellular IC50 over the 2-pyridyl isomer (8.0 µM vs 6.0 µM) and a 2.3-fold improvement over the 3-pyridyl isomer (14.0 µM vs 6.0 µM), while maintaining high kinetic solubility (200 µM) to prevent precipitation and false negatives [1]. This ensures reliable and interpretable data from NanoBRET or other cellular target engagement assays.

Serving as a Preferred Core Scaffold for Kinase Inhibitor SAR Exploration

5-(Pyridin-4-ylmethyl)pyrimidin-2-amine provides a validated starting point for medicinal chemistry programs targeting kinases such as TSSK2, PLK4, and HsMetAP1. Class-level evidence confirms that the 2-aminopyrimidine core is essential for achieving sub-micromolar potency (e.g., 5.5-fold more potent than a pyridine core against TSSK2 [2]) and that the broader pyridinylaminopyrimidine scaffold can be optimized for high selectivity (e.g., for HsMetAP1 [3]) and metabolic stability (e.g., PLK4 inhibitor with t1/2 > 289 min in plasma [4]).

Enabling In Vivo Proof-of-Concept Studies via a High-Bioavailability Salt Form

For research programs transitioning from in vitro to in vivo evaluation, procuring the methanesulfonate (mesylate) salt of this compound is a strategic decision to enhance oral bioavailability. Class-level evidence for pyridinylaminopyrimidine mesylate salts indicates they achieve high systemic exposure in animal models, leading to effective inhibition of tumor growth with a favorable safety profile [5]. This approach mitigates the risk of poor pharmacokinetics that often plagues early-stage kinase inhibitors.

Developing Selective Chemical Probes for Methionine Aminopeptidase-1 (HsMetAP1)

5-(Pyridin-4-ylmethyl)pyrimidin-2-amine is an ideal scaffold for developing selective HsMetAP1 inhibitors. A systematic SAR campaign on pyridinylpyrimidines has identified this class as a source of potent and selective inhibitors for this target, with crystallographic evidence confirming the binding mode [3]. Researchers focused on the role of N-terminal methionine excision in cancer can leverage this compound as a starting point to create high-quality chemical probes with a defined mechanism of action.

Quote Request

Request a Quote for 5-(Pyridin-4-ylmethyl)pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.